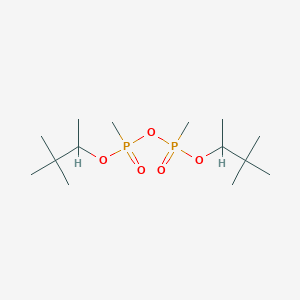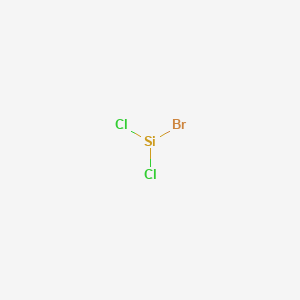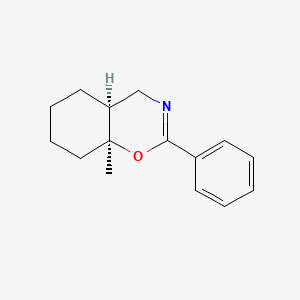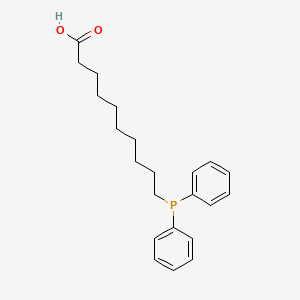
10-(Diphenylphosphanyl)decanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-(Diphenylphosphanyl)decanoic acid is an organic compound with the molecular formula C22H29O2P. It contains a carboxylic acid group and a phosphane group, making it a unique molecule with diverse chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 10-(Diphenylphosphanyl)decanoic acid typically involves the reaction of decanoic acid with diphenylphosphine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include decanoic acid, diphenylphosphine, and a suitable catalyst to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form .
Análisis De Reacciones Químicas
Types of Reactions: 10-(Diphenylphosphanyl)decanoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts.
Reduction: The phosphane group can be reduced under specific conditions.
Substitution: The compound can undergo substitution reactions, where the hydrogen atoms in the aromatic rings are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Conditions may vary depending on the desired substitution, but common reagents include halogens and organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate salts, while substitution reactions can produce a variety of substituted aromatic compounds .
Aplicaciones Científicas De Investigación
10-(Diphenylphosphanyl)decanoic acid has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the synthesis of advanced materials and as a precursor for other chemical compounds
Mecanismo De Acción
The mechanism of action of 10-(Diphenylphosphanyl)decanoic acid involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to various physiological effects. The phosphane group can interact with metal ions, influencing catalytic processes .
Comparación Con Compuestos Similares
Decanoic Acid: A simpler carboxylic acid with similar chain length but lacking the phosphane group.
Diphenylphosphine: Contains the phosphane group but lacks the carboxylic acid functionality.
Phosphonic Acids: Compounds with similar phosphorus-containing groups but different overall structures.
Uniqueness: 10-(Diphenylphosphanyl)decanoic acid is unique due to the presence of both a carboxylic acid group and a phosphane group in the same molecule. This dual functionality allows it to participate in a wide range of chemical reactions and makes it valuable in various applications .
Propiedades
Número CAS |
79849-58-4 |
|---|---|
Fórmula molecular |
C22H29O2P |
Peso molecular |
356.4 g/mol |
Nombre IUPAC |
10-diphenylphosphanyldecanoic acid |
InChI |
InChI=1S/C22H29O2P/c23-22(24)18-12-4-2-1-3-5-13-19-25(20-14-8-6-9-15-20)21-16-10-7-11-17-21/h6-11,14-17H,1-5,12-13,18-19H2,(H,23,24) |
Clave InChI |
QWQQOSJRNKFBBO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)P(CCCCCCCCCC(=O)O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


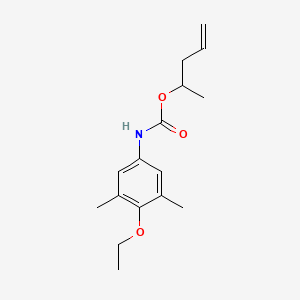
![1,1'-(Butane-1,4-diyl)bis[4-(chloromethyl)benzene]](/img/structure/B14419315.png)
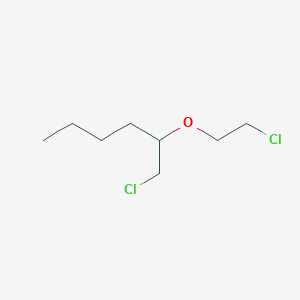

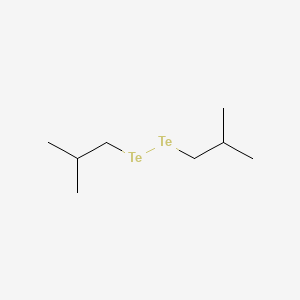
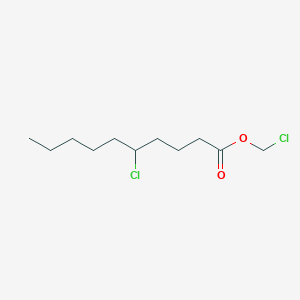
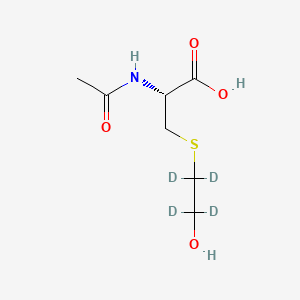
![N-[1-Carboxy-3-oxo-3-(pyrrolidin-1-yl)propyl]-L-alanyl-L-proline](/img/structure/B14419339.png)

![5-acetamido-3,5-dideoxy-D-glycero-alpha-D-galacto-non-2-ulonosyl-(2->3)-beta-D-galactosyl-(1->4)-2-acetamido-2-deoxy-beta-D-glucosyl-(1->3)-[beta-D-glucosyl-(1->4)]-beta-D-galactose](/img/structure/B14419358.png)
![2,2,2-Trifluoro-N-[(trifluoroacetyl)oxy]ethanimidoyl chloride](/img/structure/B14419365.png)
